5-Methyl-1,3-thiazole-2-carbohydrazide

CAS No.: 858486-43-8

Cat. No.: VC2983391

Molecular Formula: C5H7N3OS

Molecular Weight: 157.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858486-43-8 |

|---|---|

| Molecular Formula | C5H7N3OS |

| Molecular Weight | 157.2 g/mol |

| IUPAC Name | 5-methyl-1,3-thiazole-2-carbohydrazide |

| Standard InChI | InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) |

| Standard InChI Key | YFWTZUVXTJCFKL-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(S1)C(=O)NN |

| Canonical SMILES | CC1=CN=C(S1)C(=O)NN |

Introduction

Chemical Identity and Structural Properties

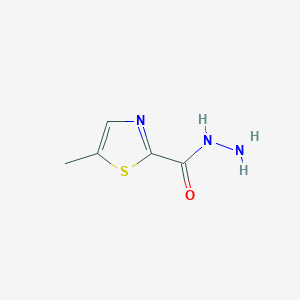

5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound with a thiazole core structure featuring a methyl substituent at the 5-position and a carbohydrazide group at the 2-position. The compound has garnered interest due to its versatile chemical reactivity and potential biological applications. Its structural composition makes it an excellent scaffold for developing various bioactive derivatives through further chemical modifications.

Physical and Chemical Characteristics

The basic physical and chemical properties of 5-Methyl-1,3-thiazole-2-carbohydrazide are summarized in Table 1.

Table 1: Identification and Physical Properties of 5-Methyl-1,3-thiazole-2-carbohydrazide

| Property | Value |

|---|---|

| CAS Number | 858486-43-8 |

| Molecular Formula | C5H7N3OS |

| Molecular Weight | 157.2 g/mol |

| IUPAC Name | 5-methyl-1,3-thiazole-2-carbohydrazide |

| PubChem CID | 45122722 |

| Standard InChI | InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) |

| Standard InChIKey | YFWTZUVXTJCFKL-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(S1)C(=O)NN |

| Physical Appearance | Solid compound |

The molecule consists of a thiazole ring with a methyl group at position 5 and a carbohydrazide moiety at position 2. This structure gives the compound both heterocyclic aromatic properties and reactive hydrazide functionality, making it valuable for various chemical transformations.

Synthetic Pathways

The synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide typically follows established protocols for carbohydrazide preparation, with the most common route involving the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid or its derivatives with hydrazine.

Primary Synthesis Method

The compound is most commonly synthesized through the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid or its ester derivatives with hydrazine, as illustrated in Figure 1. This synthetic approach typically involves the following steps:

-

Preparation or acquisition of 5-methyl-1,3-thiazole-2-carboxylic acid

-

Optional conversion to an ester derivative to enhance reactivity

-

Reaction with hydrazine hydrate

-

Purification through recrystallization or chromatography

The synthesis can be optimized to achieve high yields and purity through various purification methods such as recrystallization or chromatography.

Alternative Synthetic Routes

While direct hydrazinolysis of the carboxylic acid or ester is the most straightforward approach, alternative methods may involve:

-

Reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with hydrazine followed by oxidation

-

Conversion of 5-methyl-1,3-thiazole-2-carbonyl chloride with hydrazine

-

Transformation of 5-methyl-1,3-thiazole-2-carboxamide through modified Hofmann rearrangement

These alternative routes may be preferred in specific scenarios based on reagent availability, scale-up considerations, or the need to avoid certain reaction conditions .

Spectroscopic Characterization

Spectroscopic methods provide valuable information for confirming the structure and purity of 5-Methyl-1,3-thiazole-2-carbohydrazide. This section details the key spectroscopic data used for characterization.

Infrared Spectroscopy

The IR spectrum of 5-Methyl-1,3-thiazole-2-carbohydrazide typically shows characteristic absorption bands that confirm its structural features:

-

N-H stretching vibrations around 3300-3200 cm⁻¹

-

C=O stretching of the carbohydrazide group at approximately 1660 cm⁻¹

-

C=N stretching of the thiazole ring around 1610-1590 cm⁻¹

-

C-S stretching vibrations at lower frequencies

These spectral features are consistent with related thiazole carbohydrazide compounds reported in literature and serve as important markers for structural confirmation .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the following characteristic signals for 5-Methyl-1,3-thiazole-2-carbohydrazide:

-

A singlet at approximately δ 2.6-2.7 ppm corresponding to the methyl group at position 5

-

A singlet at δ 7.0-7.2 ppm for the thiazole ring proton

-

Singlets at δ 9.4-9.6 ppm and δ 4.0-4.5 ppm for NH protons of the hydrazide group

¹³C NMR spectroscopy typically shows signals for the five carbon atoms, including the carbonyl carbon of the carbohydrazide group at approximately δ 160-165 ppm .

Chemical Reactivity and Transformations

The reactivity of 5-Methyl-1,3-thiazole-2-carbohydrazide is largely determined by the hydrazide functional group and the thiazole ring system, allowing for various chemical transformations.

Reaction with Carbonyl Compounds

One of the most significant reactions of 5-Methyl-1,3-thiazole-2-carbohydrazide is with aldehydes and ketones to form hydrazones. These reactions proceed via nucleophilic addition of the terminal hydrazide nitrogen to the carbonyl carbon, followed by elimination of water. These hydrazones can be further cyclized to form various heterocyclic systems with potential biological activities .

Formation of Thiosemicarbazides

5-Methyl-1,3-thiazole-2-carbohydrazide reacts with isothiocyanates to form thiosemicarbazide derivatives. These reactions are typically conducted in ethanol and result in the formation of N-(aryl)-2-{[5-methyl-1,3-thiazol-2-yl]carbonyl}hydrazinecarbothioamides. The reaction proceeds through nucleophilic addition of the terminal hydrazide nitrogen to the isothiocyanate carbon .

Cyclization Reactions

The thiosemicarbazide derivatives formed from 5-Methyl-1,3-thiazole-2-carbohydrazide can undergo cyclization reactions to form various heterocyclic systems. For example, condensation with phenacyl bromides can lead to the formation of 1,3-thiazole rings. These cyclization reactions typically involve the formation of a new S-C bond and are important for the synthesis of various bioactive compounds .

Applications in Medicinal Chemistry

5-Methyl-1,3-thiazole-2-carbohydrazide and its derivatives have shown promising biological activities, making them valuable scaffolds in medicinal chemistry.

Antimicrobial Activity

Thiazole-containing carbohydrazides have demonstrated significant antimicrobial properties against various bacterial strains. Research has shown that derivatives of thiazole carbohydrazides, particularly thiosemicarbazides derived from them, exhibit activity against bacterial strains such as Escherichia coli, Salmonella typhi, and Bacillus subtilis. This antimicrobial potential is attributed to the thiazole ring's ability to interact with various biological targets in microorganisms .

Antifungal Properties

Studies have reported that thiazole carbohydrazide derivatives show moderate activity against fungal strains such as Alternaria and Fusarium oxysporum. The antifungal activity appears to be related to the presence of free C=S groups in the thiosemicarbazide derivatives before cyclization .

Enzyme Inhibition Studies

Recent research has explored thiazole-based carbohydrazides as potential enzyme inhibitors. For instance, some thiazole carbohydrazide derivatives have been investigated as α-amylase inhibitors, suggesting potential applications in the management of diabetes. The compounds exhibit IC₅₀ values comparable to standard drugs like acarbose, indicating their potential as antidiabetic agents .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 5-Methyl-1,3-thiazole-2-carbohydrazide derivatives and their biological activities is crucial for developing more effective compounds.

Effect of Substituents

Research has shown that the nature of substituents on the thiazole ring and modifications to the carbohydrazide moiety significantly influence the biological activity of these compounds. For instance:

-

The presence of a methyl group at position 5 of the thiazole ring contributes to the lipophilicity of the compound, potentially enhancing cell membrane penetration

-

The carbohydrazide group serves as an important linking moiety for introducing various substituents that modulate activity

-

Conversion to thiosemicarbazides by reaction with aryl isothiocyanates generally enhances antimicrobial activity

-

Cyclization of thiosemicarbazides to form additional heterocyclic systems can result in compounds with altered activity profiles

Comparative Analysis

A comparison of the biological activities of various thiazole carbohydrazide derivatives reveals interesting trends. Table 2 presents a comparative analysis of antimicrobial activities observed in related thiazole carbohydrazide compounds.

Table 2: Comparative Antimicrobial Activity of Thiazole Carbohydrazide Derivatives

| Compound Type | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| Simple carbohydrazides | Moderate | Low to Moderate | Low |

| Thiosemicarbazide derivatives | High | High | Moderate |

| Cyclized derivatives | Low to Moderate | Low | Low to Moderate |

This comparative analysis suggests that thiosemicarbazide derivatives of thiazole carbohydrazides generally exhibit the highest antimicrobial activity, which decreases upon cyclization to form additional heterocyclic systems .

Recent Research Developments

Recent research has expanded our understanding of 5-Methyl-1,3-thiazole-2-carbohydrazide and related compounds, focusing on novel applications and improved synthetic methods.

Novel Synthetic Approaches

Recent studies have explored alternative synthetic routes for thiazole carbohydrazides, focusing on green chemistry approaches, microwave-assisted synthesis, and one-pot procedures to enhance efficiency and reduce environmental impact. These approaches aim to improve yield, reduce reaction time, and minimize the use of harmful reagents .

Emerging Therapeutic Applications

Current research is expanding the potential therapeutic applications of 5-Methyl-1,3-thiazole-2-carbohydrazide derivatives beyond antimicrobial and antifungal activities:

-

Anti-inflammatory and analgesic properties: Studies on related thiazole derivatives suggest potential applications in pain and inflammation management

-

Anticancer activity: Some thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines

-

Antidiabetic potential: As α-amylase inhibitors, these compounds may offer new approaches to diabetes management

-

Modulation of biological targets: Thiazole-based compounds are being explored for their ability to interact with various receptors and enzymes involved in disease processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume